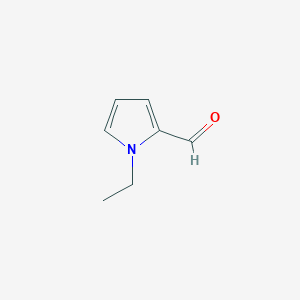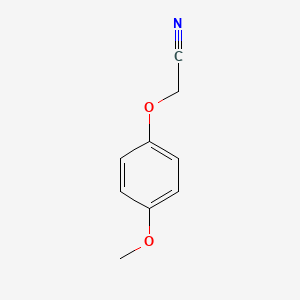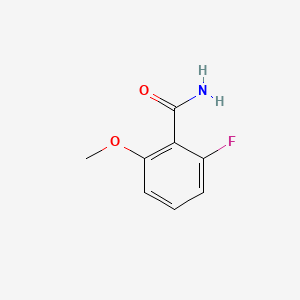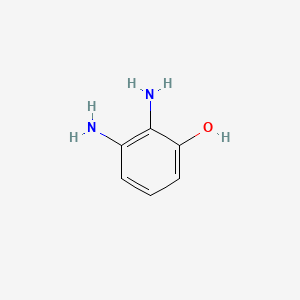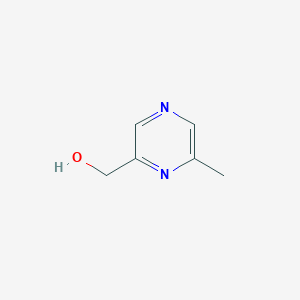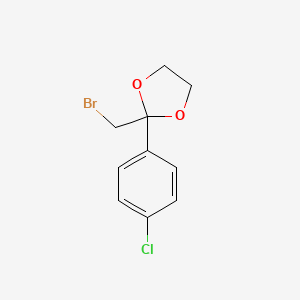
2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane
Overview
Description
The compound "2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane" is not directly mentioned in the provided papers. However, related compounds with similar structural motifs, such as 1,3-dioxolane derivatives with halogenated substituents, are discussed. These compounds are of interest due to their potential applications in organic synthesis, including the synthesis of polymers and as intermediates in the production of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of related 1,3-dioxolane compounds typically involves multi-step reactions starting from various precursors. For instance, the synthesis of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane involves radical and cationic polymerization methods . Another example is the synthesis of 3-chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4'-chlorophenyl ether, which is prepared by bromination and ketal reaction of 2-chloro-4-(4-chlorophenoxy)-acetophenone . These methods highlight the versatility of 1,3-dioxolane derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of 1,3-dioxolane derivatives is often investigated using spectroscopic methods such as NMR and X-ray structural analysis. For example, the structure of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane was elucidated using these techniques, revealing a chair conformation with equatorial orientation of the aromatic substituent . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
The reactivity of 1,3-dioxolane derivatives is influenced by the presence of functional groups such as bromomethyl and chlorophenyl moieties. These groups can participate in various chemical reactions, including polymerization , bromination , and the formation of heterocyclic systems . The specific reactivity patterns of these compounds are essential for their use in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolane derivatives, such as solubility, melting points, and reactivity, are determined by their molecular structure. For instance, the presence of bromomethyl groups can lead to high reactivity in substitution reactions, while the chlorophenyl group can influence the compound's polarity and interaction with solvents . The intrinsic viscosity of copolymers derived from 1,3-dioxolane indicates their behavior in solution and potential for material applications .
Scientific Research Applications
Synthesis of Fungicide Intermediates
2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane is significant in the synthesis of fungicide intermediates. An important application is in the synthesis of difenoconazole, a widely used fungicide. The process of creating an intermediate involves bromination and ketal reaction, yielding high purity and yield under convenient conditions with affordable reagents (Xie Wei-sheng, 2007).
Separation and Determination in Supercritical Fluid Chromatography
This compound plays a role in the separation and determination of diastereoisomers, essential in analytical chemistry. Supercritical fluid chromatography has been used for this purpose, providing rapid and accurate results (L. Toribio et al., 2000).
Synthesis of Other Chemical Compounds
It is also utilized in the synthesis of various chemical compounds. For example, its derivatives have been used in the improved synthesis of 1-bromo-3-buten-2-one, showcasing its versatility in organic synthesis (R. Carlson et al., 2011).
Application in Lithiation and Synthesis of Acetophenone Derivatives
The compound finds application in the lithiation of certain molecules, aiding in the synthesis of ortho-functionalized acetophenone derivatives. This process highlights its utility in more complex chemical synthesis scenarios (G. Lukács et al., 2003).
Polymerization Research
In polymer science, derivatives of 2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane have been synthesized and studied for their polymerization behavior. This research is vital for developing new materials with specific properties (S. Morariu and B. Simionescu, 1994).
Safety And Hazards
properties
IUPAC Name |
2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c11-7-10(13-5-6-14-10)8-1-3-9(12)4-2-8/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXPROBTEJTMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CBr)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307867 | |
| Record name | 2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |
CAS RN |
3418-24-4 | |
| Record name | NSC195977 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



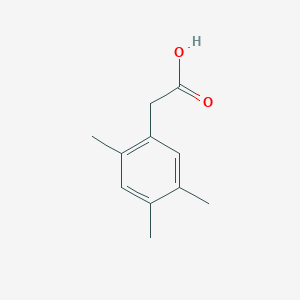
![{2-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1330441.png)
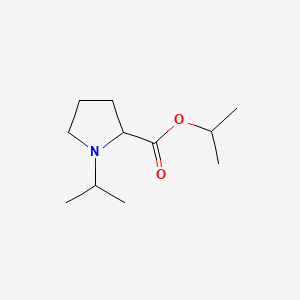
![2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1330452.png)
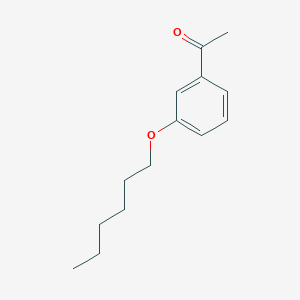
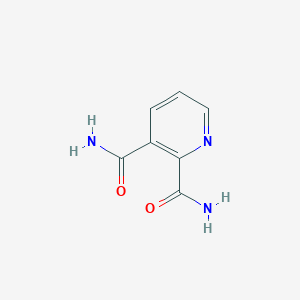
![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)

